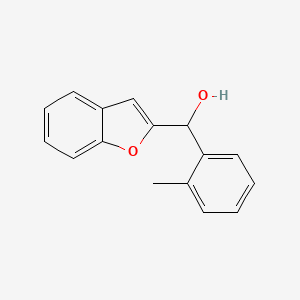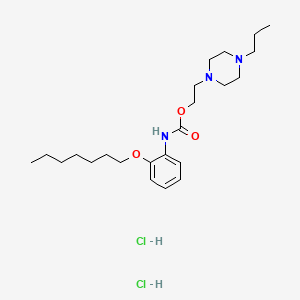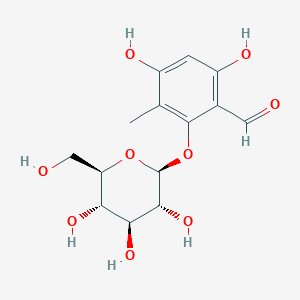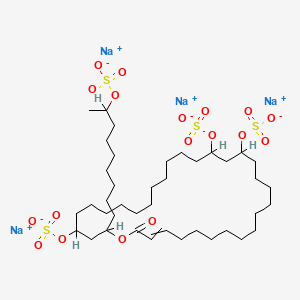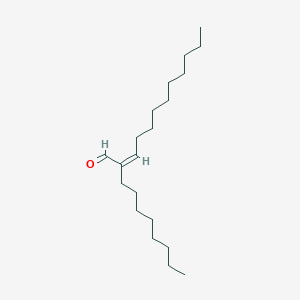
(Z)-2-octyldodec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-octyldodec-2-enal is an organic compound characterized by its unique structure, which includes a long hydrocarbon chain and an aldehyde functional group. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-octyldodec-2-enal typically involves the aldol condensation of octanal and dodecanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate ion from the aldehyde. The enolate ion then reacts with another molecule of the aldehyde to form the β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the α,β-unsaturated aldehyde, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the formation of the desired (Z)-isomer while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-octyldodec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The α,β-unsaturated aldehyde can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Octyldodecanoic acid.
Reduction: 2-octyldodecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-2-octyldodec-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of fragrances and flavors due to its distinctive odor.
Wirkmechanismus
The mechanism by which (Z)-2-octyldodec-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s hydrophobic hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-octyldodec-2-enal: The trans isomer of (Z)-2-octyldodec-2-enal, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
2-octyldodecanal: The saturated analog of this compound, lacking the double bond and thus having different reactivity.
2-octyldodecanoic acid: The oxidized form of this compound, which has different chemical properties due to the presence of the carboxylic acid group.
Uniqueness
This compound is unique due to its specific (Z)-configuration, which imparts distinct physical and chemical properties compared to its isomers and analogs. This configuration can influence its reactivity, biological activity, and applications in various fields.
Eigenschaften
CAS-Nummer |
129125-96-8 |
|---|---|
Molekularformel |
C20H38O |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(Z)-2-octyldodec-2-enal |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18- |
InChI-Schlüssel |
WLUZPPJJEOWTBI-ZZEZOPTASA-N |
Isomerische SMILES |
CCCCCCCCC/C=C(/CCCCCCCC)\C=O |
Kanonische SMILES |
CCCCCCCCCC=C(CCCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


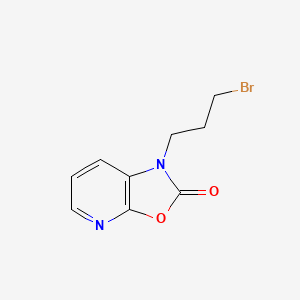
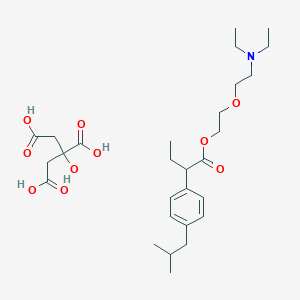
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

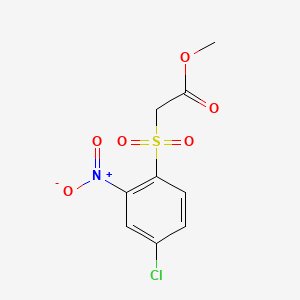
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)

